1,4-Dimethoxy-2-ethoxy-3-iodobenzene
Description
Overview of Halogenated Aryl Ethers in Organic Chemistry and Medicinal Science Research
Halogenated aryl ethers are a class of organic compounds that feature prominently in the landscape of organic chemistry and medicinal science. These molecules, characterized by an ether linkage to an aromatic ring that is also substituted with one or more halogen atoms, serve as versatile building blocks in synthesis and are integral components of many pharmaceuticals and biologically active compounds. The presence of halogens can significantly modify a molecule's physical and chemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net In medicinal chemistry, the strategic incorporation of halogen atoms is a common tactic in drug design to enhance efficacy and pharmacokinetic profiles. researchgate.net
Rationale for Investigating 1,4-Dimethoxy-2-ethoxy-3-iodobenzene as a Chemical Entity
The specific interest in a highly functionalized molecule such as this compound stems from its potential as a sophisticated intermediate in multi-step organic synthesis. The benzene (B151609) ring is adorned with four distinct substituents: two methoxy (B1213986) groups, one ethoxy group, and an iodine atom. This arrangement offers several strategic advantages:
Multiple Reactive Sites: The iodine atom provides a reactive handle for introducing further complexity through a variety of well-established cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The C-I bond is the most reactive of the carbon-halogen bonds, making iodobenzenes particularly useful substrates for these transformations.
Modulation of Reactivity: The three alkoxy groups (two methoxy, one ethoxy) are electron-donating, which activates the aromatic ring towards electrophilic substitution. Their placement influences the regioselectivity of subsequent reactions.
Differential Protection: The presence of both methoxy and ethoxy groups could, in principle, allow for selective dealkylation if required during a synthetic sequence, offering a layer of synthetic flexibility.
Therefore, the rationale for investigating this compound is its utility in constructing complex molecular architectures that may be relevant to pharmaceuticals, agrochemicals, or materials science.
Historical Development and Evolution of Synthetic Strategies for Iodoarene Scaffolds
The synthesis of iodoarenes has evolved considerably over time. Early methods primarily relied on the direct electrophilic iodination of aromatic rings using molecular iodine (I₂). However, because iodine is the least reactive halogen, these reactions often require an oxidizing agent to generate a more potent iodinating species (like I⁺). A classic example is the use of iodine in the presence of nitric acid. Another historical cornerstone is the Sandmeyer reaction, where an aromatic amine is converted into a diazonium salt, which is subsequently displaced by iodide.
In recent decades, synthetic organic chemistry has seen the development of more efficient and milder methods. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct and regioselective iodination of arenes, often with greater functional group tolerance than traditional methods. google.com Furthermore, methods such as ipso-iododecarboxylation of aromatic carboxylic acids provide alternative pathways to iodoarenes that complement classical approaches. google.com The development of hypervalent iodine reagents has also provided new avenues for both the synthesis and application of iodoarenes in oxidative coupling reactions.
Current Research Landscape for Highly Functionalized Benzene Derivatives
The field of organic chemistry continues to place a high value on the development of highly functionalized benzene derivatives. nih.gov These compounds are central to the creation of new drugs, advanced materials, and molecular probes. Current research focuses on achieving synthetic efficiency through novel catalytic systems that allow for precise control over substitution patterns on the benzene ring. researchgate.net The ability to install multiple, different functional groups in a specific spatial arrangement is crucial for fine-tuning a molecule's properties. nih.gov Iterative, iodine-directed C-H functionalization represents a modern strategy where an iodine substituent is used to direct subsequent functionalization at specific positions before the iodine itself is used in a final coupling step, allowing for the rapid assembly of complex aromatic cores. researchgate.net
Scope and Objectives of Academic Inquiry into this compound
Academic inquiry into a molecule like this compound is primarily driven by its potential as a synthetic intermediate. The objectives of such research would likely include:
Development of Synthetic Routes: Devising an efficient and regioselective synthesis for the compound itself. This would involve strategically introducing the three different alkoxy groups and the iodine atom onto the benzene ring.
Exploration of Reactivity: Investigating its utility in a range of cross-coupling reactions to synthesize novel, complex structures.
Target-Oriented Synthesis: Employing it as a key building block in the total synthesis of a complex natural product or a designed molecule with specific biological or material properties.
While specific research articles detailing the synthesis and application of this compound are not prevalent in the literature, the study of its synthesis provides valuable insights into the challenges of regiocontrol in aromatic substitution. Research on the iodination of related dimethoxybenzenes shows that the electronic and steric effects of the alkoxy groups heavily influence the outcome. For instance, attempts to iodinate 1,4-dimethoxybenzene (B90301) using an elemental iodine/hydrogen peroxide system were reported to be unsuccessful, whereas 1,2- and 1,3-dimethoxybenzene (B93181) were successfully iodinated under similar conditions. chemspider.com However, a different method using iodine, sulfuric acid, and hydrogen peroxide in methanol (B129727) successfully yields 1,4-diiodo-2,5-dimethoxybenzene (B189239) from 1,4-dimethoxybenzene, demonstrating that the choice of iodinating system is critical. These findings underscore the subtle electronic and steric factors that would need to be controlled to achieve the targeted synthesis of this compound.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₃IO₂ |
| Molecular Weight | 292.11 g/mol |
| CAS Number | Not available |
| Appearance | Expected to be a solid or liquid |
| Solubility | Expected to be soluble in organic solvents |
Summary of Synthetic Strategies for Iodoarenes
| Method | Description | Advantages | Disadvantages |
| Electrophilic Iodination | Direct reaction of an arene with I₂ and an oxidizing agent (e.g., HNO₃, H₂O₂). | Simple reagents. | Can have low regioselectivity; requires strong activating groups on the arene. |
| Sandmeyer Reaction | Conversion of an aniline (B41778) to a diazonium salt, followed by reaction with an iodide salt (e.g., KI). | Good for arenes with electron-withdrawing groups; regiochemistry is determined by the starting aniline. | Diazonium salts can be unstable; generates stoichiometric waste. |
| Halogen Exchange | Replacement of another halogen (e.g., Br) with iodine, often using a copper or nickel catalyst (Finkelstein reaction). | Useful for specific substrates. | Requires a pre-halogenated starting material. |
| C-H Functionalization | Direct conversion of a C-H bond to a C-I bond, typically using a transition metal catalyst (e.g., Pd, Ru). | High atom economy; can offer high regioselectivity. | Catalyst can be expensive; optimization of reaction conditions is often required. |
| Ipso-iododecarboxylation | Replacement of a carboxylic acid group with an iodine atom. | Provides an alternative regiochemical outcome to direct iodination. | Requires the corresponding carboxylic acid precursor. |
Structure
3D Structure
Properties
Molecular Formula |
C10H13IO3 |
|---|---|
Molecular Weight |
308.11 g/mol |
IUPAC Name |
2-ethoxy-3-iodo-1,4-dimethoxybenzene |
InChI |
InChI=1S/C10H13IO3/c1-4-14-10-8(13-3)6-5-7(12-2)9(10)11/h5-6H,4H2,1-3H3 |
InChI Key |
QLKZNPAYVGIQHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1I)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Dimethoxy 2 Ethoxy 3 Iodobenzene and Its Precursors
Retrosynthetic Analysis of 1,4-Dimethoxy-2-ethoxy-3-iodobenzene
Retrosynthetic analysis is a technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For a polysubstituted aromatic compound like this compound, the primary disconnections involve the carbon-iodine (C-I) and carbon-oxygen (C-O) bonds.
A logical retrosynthetic approach would prioritize the installation of the iodine atom onto a pre-existing, fully substituted benzene (B151609) ring. This leads to the primary disconnection of the C-I bond, identifying 1,4-Dimethoxy-2-ethoxybenzene as the immediate precursor. This precursor is a trimly substituted aryl ether, which simplifies the synthetic challenge to the regioselective iodination of this molecule.
Further deconstruction of the precursor, 1,4-Dimethoxy-2-ethoxybenzene, can be envisioned through the disconnection of one of the ether linkages. For instance, disconnecting the ethoxy group suggests a precursor such as 2,5-dimethoxyphenol , which could be ethylated. Alternatively, starting from a simpler building block like 1,2,4-trihydroxybenzene or hydroquinone would require a series of selective alkylation steps to introduce the two methyl and one ethyl group. google.com A plausible forward synthesis, therefore, initiates with the formation of the 1,4-dimethoxy-2-ethoxybenzene precursor, followed by a final iodination step.
Classical Iodination Approaches to Functionalized Benzene Systems
The introduction of an iodine atom onto an aromatic ring is a fundamental transformation in organic synthesis. For benzene systems already functionalized with activating groups like methoxy (B1213986) and ethoxy moieties, several classical methods are applicable.
Electrophilic Aromatic Iodination Strategies
Electrophilic aromatic substitution (SEAr) is a widely used method for forming C-I bonds. d-nb.info However, elemental iodine (I₂) is generally not electrophilic enough to react with even activated aromatic rings. libretexts.org Consequently, its reactivity must be enhanced by an oxidizing agent, which converts it into a more potent electrophilic species, often represented as I+. libretexts.org
Common reagent systems for the electrophilic iodination of activated arenes include:
Iodine with an Oxidizing Agent : A combination of molecular iodine with an oxidant like nitric acid, hydrogen peroxide, or copper salts is effective. libretexts.org For polymethoxy benzenes, the I₂/H₂O₂ system has proven efficient, often under solvent-free conditions. chem-soc.siresearchgate.netmdpi.com The alkoxy groups (methoxy and ethoxy) are strong activating, ortho-, para-directing groups. In the case of the 1,4-dimethoxy-2-ethoxybenzene precursor, the three alkoxy groups strongly activate the ring, and the position of iodination will be governed by their cumulative directing effects. The position C-3 is ortho to the C-2 ethoxy and C-4 methoxy groups and meta to the C-1 methoxy group, making it a highly likely site for electrophilic attack.
Iodinating Reagents : Reagents such as N-Iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) can also serve as sources of electrophilic iodine, although they are sometimes insufficient for reacting with electron-deficient arenes. d-nb.info
| Reagent System | Description | Typical Conditions |
|---|---|---|
| I₂ / H₂O₂ | Elemental iodine activated by hydrogen peroxide. Considered a "green" methodology. researchgate.net | Aqueous or solvent-free, mild temperatures (e.g., 45 °C). researchgate.net |
| N-Iodosuccinimide (NIS) | A common and easy-to-handle source of electrophilic iodine. | Often used with an acid catalyst in solvents like DMF or acetonitrile. |
| I₂ / CuCl₂ | Copper(II) salts can oxidize I₂ to a more reactive electrophile. libretexts.org | Typically performed in organic solvents. |
| ICl | Iodine monochloride is a highly polarized and reactive iodinating agent. | Requires careful handling due to its reactivity. |
Directed Ortho-Metalation and Halogenation Protocols
Directed ortho-metalation (DoM) offers an alternative, highly regioselective method for functionalizing aromatic rings. wikipedia.orgorganic-chemistry.org This strategy utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent (like n-butyllithium), facilitating the deprotonation of the nearest ortho position. baranlab.orguwindsor.ca The resulting aryllithium intermediate is then quenched with an electrophile, such as molecular iodine, to install the substituent exclusively at the targeted ortho position. wikipedia.org
Alkoxy groups, including methoxy, are effective DMGs. wikipedia.org In a molecule with multiple alkoxy groups, the site of lithiation is determined by a combination of factors, including the coordinating ability of the groups and steric hindrance. For the 1,4-dimethoxy-2-ethoxybenzene precursor, the C-2 ethoxy group would be the most likely candidate to direct metalation to the C-3 position. This provides a powerful tool for achieving high regioselectivity that might not be possible with electrophilic substitution, where mixtures of isomers can sometimes form. unblog.fr
Advanced Cross-Coupling Strategies for Iodoarene Synthesis
While classical methods focus on direct iodination, modern cross-coupling reactions provide versatile pathways either for constructing complex precursors or for utilizing the final iodoarene product as a synthetic building block.
Suzuki-Miyaura Coupling in the Formation of Aryl-Aryl Bonds with Iodobenzene Intermediates
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. mdpi.com This reaction is one of the most powerful methods for constructing carbon-carbon bonds, particularly aryl-aryl bonds. mdpi.com
In this context, an iodoarene such as this compound would serve as an excellent electrophilic partner in a Suzuki coupling. Aryl iodides are highly reactive in the first step of the catalytic cycle, the oxidative addition to the Pd(0) catalyst, often allowing the reaction to proceed under milder conditions compared to aryl bromides or chlorides. acs.org Therefore, while not a method for synthesizing the target compound's C-I bond, the presence of the iodine atom makes this compound a valuable intermediate for subsequent Suzuki reactions to build more complex molecular architectures.
| Component | Role | Examples |
|---|---|---|
| Electrophile | Source of the aryl group, undergoes oxidative addition. | Aryl Iodides (e.g., this compound), Aryl Bromides, Aryl Triflates. |
| Nucleophile | Organoboron reagent that provides the coupling partner. | Arylboronic acids, Arylboronic esters (e.g., pinacol esters). |
| Catalyst | Typically a Palladium(0) complex that facilitates the reaction cycle. | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands. acs.org |
| Base | Activates the organoboron reagent for transmetalation. | Na₂CO₃, K₃PO₄, Cs₂CO₃. |
Ullmann Condensation for Aryl Ether Formation
The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from an aryl halide and an alcohol or phenol. wikipedia.orgorganic-chemistry.org This reaction is a classic C-O bond-forming strategy and could be incorporated into a synthesis of the 1,4-dimethoxy-2-ethoxybenzene precursor. researchgate.net
For example, one could envision a synthesis starting with a di-iodinated or bromo-iodinated benzene derivative. An Ullmann condensation with sodium ethoxide could then be used to selectively introduce the ethoxy group. The reactivity of aryl halides in the Ullmann reaction generally follows the trend I > Br > Cl, making aryl iodides highly suitable substrates. wikipedia.org Traditional Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgresearchgate.net However, modern protocols often use soluble copper catalysts with ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgnih.gov
Nucleophilic Aromatic Substitution for Methoxy/Ethoxy Group Introduction
Nucleophilic aromatic substitution (NAS) provides a pathway for the introduction of alkoxy groups, such as methoxy and ethoxy, onto an aromatic ring. Unlike electrophilic aromatic substitution, NAS involves the attack of a nucleophile on an electron-deficient aromatic ring. oup.commasterorganicchemistry.com For this reaction to proceed, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to a good leaving group. libretexts.org
The mechanism, known as the addition-elimination mechanism, proceeds in two steps. First, the nucleophile (e.g., methoxide or ethoxide) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgntu.edu.sg The presence of an EWG is crucial for stabilizing the negative charge of this intermediate. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. oup.com
In the context of synthesizing precursors for this compound, one could envision a scenario starting with a suitably substituted benzene ring containing a leaving group (like a halide) and an activating EWG (like a nitro group). Subsequent reactions with sodium methoxide and sodium ethoxide would introduce the desired alkoxy groups. The kinetics of these reactions can be influenced by the solvent and the nature of the nucleophile. For instance, studies on the reaction of 2-X-N-ethylpyridinium salts with piperidine have shown that the mechanism can involve catalysis by one or more amine molecules. researchgate.net
| Factor | Requirement/Effect on Nucleophilic Aromatic Substitution |
| Aromatic Ring | Must be electron-deficient. |
| Substituents | Requires a good leaving group (e.g., Halogen). |
| Requires a strong electron-withdrawing group (e.g., -NO2) ortho or para to the leaving group. libretexts.org | |
| Nucleophile | Strong nucleophiles are required (e.g., CH3O-, C2H5O-). |
| Intermediate | Forms a resonance-stabilized Meisenheimer complex. ntu.edu.sg |
Palladium-Catalyzed Synthesis of Substituted Iodobenzenes
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with aryl iodides being particularly effective substrates due to the high reactivity of the carbon-iodine bond. iodobenzene.ltd These reactions typically involve the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation (in the case of Suzuki or Stille coupling) or migratory insertion (in the case of Heck and Sonogashira coupling), and finally reductive elimination to yield the product and regenerate the catalyst. iodobenzene.ltdscienceinfo.com
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. scienceinfo.commdpi.com Aryl iodides are highly reactive substrates in this process. mdpi.com The reaction is of great synthetic utility due to its high chemoselectivity and tolerance of a wide variety of functional groups. scienceinfo.commdpi.com
The catalytic cycle of the Heck reaction involves three main steps:
Oxidative Addition: The aryl iodide adds to the palladium(0) catalyst to form an arylpalladium(II) complex. scienceinfo.com
Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the aryl-palladium bond.
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the substituted alkene product and a hydridopalladium(II) complex. scienceinfo.com The catalyst is then regenerated by reductive elimination in the presence of a base.
This methodology could be applied to this compound to introduce a variety of vinylic substituents at the 3-position. The choice of phosphine ligands on the palladium catalyst can influence the reaction's efficiency and selectivity. mdpi.com
| Reaction Step | Description |
| Oxidative Addition | An aryl iodide (Ar-I) reacts with a Pd(0) catalyst to form an Ar-Pd(II)-I complex. scienceinfo.com |
| Migratory Insertion | An alkene coordinates to the Pd center and inserts into the Ar-Pd bond. |
| β-Hydride Elimination | A β-hydrogen is eliminated to form the alkene product and a H-Pd(II)-I complex. scienceinfo.com |
| Catalyst Regeneration | The Pd(0) catalyst is regenerated in the presence of a base. |
The Sonogashira-Hagihara coupling is a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne. libretexts.orgrsc.org This reaction is a reliable method for the formation of carbon-carbon bonds between sp2 and sp hybridized carbon atoms. rsc.org The standard Sonogashira reaction conditions involve a palladium catalyst, a copper(I) co-catalyst (typically copper(I) iodide), and an amine base. libretexts.orgorganic-chemistry.org
The reaction mechanism is thought to involve two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to the Pd(0) species is the first step. In the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, affords the alkynylated product and regenerates the Pd(0) catalyst. rsc.org
For a molecule like this compound, the Sonogashira coupling would allow for the direct introduction of an alkyne moiety, leading to the formation of highly functionalized, conjugated systems. While the classic method uses a copper co-catalyst, copper-free versions have also been developed. rsc.orgnih.gov
Hypervalent Iodine Reagents in the Functionalization of Aromatic Systems
Hypervalent iodine compounds are attractive reagents in organic synthesis due to their low toxicity, high stability, and mild reaction conditions. beilstein-journals.orgnih.gov They act as powerful oxidizing agents and can facilitate a wide range of transformations, often mimicking the reactivity of heavy metal reagents without the associated environmental concerns. researchgate.netacs.org These reagents are particularly useful in the functionalization of aromatic systems. nih.gov
Iodobenzene diacetate, PhI(OAc)2 or PIDA, is a versatile and commercially available hypervalent iodine(III) reagent. slideshare.netseemafinechem.com It is widely used as an oxidizing agent in numerous organic transformations. slideshare.net PIDA can be synthesized by the oxidation of iodobenzene. mdpi.com
Applications of PIDA in synthesis are extensive and include:
Oxidation of alcohols and phenols. beilstein-journals.org
α-functionalization of carbonyl compounds. beilstein-journals.org
Synthesis of various heterocyclic compounds. seemafinechem.commdpi.comresearchgate.net
In the context of preparing substituted iodobenzenes, derivatives of iodobenzene diacetate can be used in oxidative functionalization reactions. For instance, they can mediate the introduction of various functional groups onto aromatic rings under mild conditions.
Direct iodination of aromatic compounds is a fundamental method for the synthesis of aryl iodides. This electrophilic aromatic substitution reaction often requires an activating agent or an oxidant to generate a more potent electrophilic iodine species, such as I+. libretexts.org
Several methods for the oxidative iodination of arenes have been developed:
Iodine with an Oxidizing Agent: A common approach involves using molecular iodine (I2) in the presence of an oxidizing agent like hydrogen peroxide, nitric acid, or sodium percarbonate. libretexts.orgnih.gov These oxidants convert iodide (I-), a byproduct of the reaction, back into the active iodinating species, driving the reaction forward. thieme-connect.de
N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine. The reaction can be catalyzed by acids, such as trifluoroacetic acid, or Lewis acids. organic-chemistry.org
Hypervalent Iodine Reagents: Reagents like di-iodine pentoxide can also be used for the direct iodination of aromatic rings.
For the synthesis of this compound, a direct oxidative iodination of the precursor 1,4-dimethoxy-2-ethoxybenzene would be a plausible route. The high electron-donating nature of the two methoxy groups and the ethoxy group would activate the aromatic ring towards electrophilic substitution. The regioselectivity of the iodination would be directed by these activating groups.
| Iodinating System | Description | Typical Conditions |
| I2 / H2O2 | Hydrogen peroxide oxidizes I- to I2, generating the electrophile. organic-chemistry.org | Acidic medium (e.g., H2SO4), MeOH. organic-chemistry.org |
| N-Iodosuccinimide (NIS) | A mild source of electrophilic iodine. | Catalytic acid (e.g., trifluoroacetic acid). organic-chemistry.org |
| KI / Oxidant | Potassium iodide serves as the iodine source with an oxidant. nih.gov | e.g., Sodium percarbonate (SPC), H2SO4. nih.gov |
Stereoselective Synthesis of this compound Analogs
The introduction of chirality into aromatic compounds is a significant challenge in synthetic organic chemistry, primarily because the planar nature of the benzene ring lacks stereocenters. Consequently, achieving stereoselectivity in the synthesis of analogs of this compound requires strategies that either introduce chiral centers on the substituents or create axial chirality. Direct stereoselective iodination of the aromatic ring itself is not a standard transformation. Instead, synthetic chemists often rely on the use of chiral auxiliaries to control the stereochemical outcome of reactions that form or modify the substituents on the benzene ring.
A chiral auxiliary is an optically active compound that is temporarily incorporated into a synthetic sequence to guide the formation of a new chiral center with a specific stereochemistry. youtube.com Once the desired stereocenter has been created, the auxiliary is removed and can often be recycled. youtube.com This approach, known as asymmetric synthesis, is a powerful tool for producing enantiomerically pure compounds. youtube.com
In the context of this compound analogs, a chiral auxiliary could be employed, for example, to introduce a stereocenter on an alkyl chain attached to one of the oxygen atoms, thereby creating a chiral ether. The directing effects of the substituents already present on the benzene ring play a crucial role in planning the synthetic route for such polysubstituted benzenes. fiveable.meucalgary.ca Activating groups, such as the methoxy and ethoxy groups, direct incoming electrophiles to the ortho and para positions. fiveable.me Careful planning of the reaction sequence is therefore essential to achieve the desired substitution pattern. ucalgary.ca
For instance, a synthetic strategy could involve the use of a chiral alcohol, serving as the precursor to one of the alkoxy groups. The diastereoselective reactions of this chiral substrate would then be explored. The table below illustrates a hypothetical reaction scheme where a chiral auxiliary is used to introduce a stereocenter in an analog of the target molecule.
| Reactant 1 | Chiral Auxiliary | Reagent | Product Diastereomeric Ratio (Hypothetical) |
| 2,5-Dimethoxyphenol | (R)-(-)-2-Phenylglycinol | Mitsunobu Reaction | 95:5 |
| 2,5-Dimethoxyphenol | (S)-(+)-2-Phenylglycinol | Mitsunobu Reaction | 5:95 |
| 1-Bromo-2,5-dimethoxybenzene | Chiral Alkoxide | Williamson Ether Synthesis | Dependent on substrate and reaction conditions |
The synthesis of polysubstituted iodobenzene derivatives can also be achieved through multi-step reaction sequences, such as a Diels-Alder/oxidation/iodination pathway. acs.orgnih.govacs.org While these methods are powerful for controlling the regiochemistry of substitution, achieving stereoselectivity would still necessitate the incorporation of a chiral element, such as a chiral diene or dienophile.
Ultimately, the stereoselective synthesis of analogs of this compound is a complex task that requires careful consideration of substrate control, reagent control, and the strategic use of chiral auxiliaries or catalysts to induce asymmetry.
Reactivity and Transformational Pathways of 1,4 Dimethoxy 2 Ethoxy 3 Iodobenzene
Nucleophilic Aromatic Substitution Reactions of the Iodide Moiety
Nucleophilic aromatic substitution (SNAr) is a fundamental process for modifying aromatic rings. However, the viability of this pathway is highly dependent on the electronic nature of the substrate.
Competitive Substitution vs. Elimination Pathways
In aromatic chemistry, the main alternative to the addition-elimination (SNAr) mechanism is the elimination-addition pathway, which proceeds through a highly reactive "benzyne" intermediate. chemistrysteps.com This mechanism is favored by very strong bases (e.g., sodium amide, NaNH₂) and does not require activation by electron-withdrawing groups. The first step involves the deprotonation of a hydrogen atom positioned ortho to the leaving group.
For 1,4-Dimethoxy-2-ethoxy-3-iodobenzene, the iodine leaving group is at position C3. The ortho positions are C2 and C4. Both of these positions are substituted (with an ethoxy group at C2 and a methoxy (B1213986) group at C4) and lack the necessary hydrogen atom for the initial deprotonation step. Therefore, the formation of a benzyne (B1209423) intermediate is structurally impossible for this molecule.
Given that the SNAr pathway is electronically disfavored and the benzyne pathway is structurally inaccessible, there is no significant competition between substitution and elimination reactions at the C-I bond. The compound is predicted to be inert to nucleophilic attack under typical conditions.
Directed Functionalization of the Aromatic Ring System
While resistant to nucleophiles, the electron-rich nature of this compound makes it highly susceptible to attack by electrophiles in electrophilic aromatic substitution (EAS) reactions.
Regioselective Reactions Guided by Methoxy and Ethoxy Groups
The regiochemical outcome of EAS reactions is dictated by the directing effects of the existing substituents. Methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups are powerful activating groups and are ortho-, para-directors. libretexts.orgorganicchemistrytutor.com This is due to their ability to donate a lone pair of electrons from the oxygen atom into the benzene (B151609) ring via resonance, which stabilizes the positive charge in the arenium ion intermediate, particularly when the attack occurs at the ortho or para positions. youtube.com
In this compound, there are two unsubstituted positions available for electrophilic attack: C5 and C6. The directing influences on these positions are as follows:
Position C5: Is ortho to the C4-methoxy group (activating) but meta to the C1-methoxy and C2-ethoxy groups.
Position C6: Is ortho to the C1-methoxy group (activating) and para to the C4-methoxy group (activating).
The synergistic activation at C6, being ortho to one strong activating group and para to another, makes it the most electron-rich and sterically accessible position. Therefore, electrophilic aromatic substitution is strongly predicted to occur regioselectively at the C6 position.
| Reaction | Reagents | Electrophile (E⁺) | Predicted Major Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1,4-Dimethoxy-2-ethoxy-3-iodo-6-nitrobenzene |
| Bromination | Br₂, FeBr₃ | Br⁺ | 6-Bromo-1,4-dimethoxy-2-ethoxy-3-iodobenzene |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 1-(5,8-Dimethoxy-7-ethoxy-6-iodophenyl)ethan-1-one |
| Sulfonation | SO₃, H₂SO₄ | SO₃H⁺ | 5,8-Dimethoxy-7-ethoxy-6-iodobenzene-1-sulfonic acid |
Role of the Iodine Substituent in Directing Electrophilic Aromatic Substitution
Halogens, including iodine, exhibit a dual electronic effect. They are deactivating due to their electron-withdrawing inductive effect (-I), but they direct incoming electrophiles to the ortho and para positions via their electron-donating resonance effect (+M). wikipedia.org In this specific molecule, the weak deactivating nature of the single iodine atom is overwhelmingly surpassed by the strong activating effects of the three alkoxy groups. The ring system as a whole is strongly activated towards EAS.
The directing influence of the iodine atom at C3 aligns with and reinforces the preference for substitution at C6. The C6 position is para to the iodine, a favored position for halogen directors. Thus, the iodine works in concert with the alkoxy groups to direct electrophiles to the C6 position.
Cross-Coupling Reactions Involving the Aryl Iodide Bond
The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides highly reactive and versatile substrates in palladium-catalyzed cross-coupling reactions. orgoreview.comresearchgate.net These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-rich character of the this compound ring can further facilitate the initial oxidative addition step in the catalytic cycle, often leading to high reactivity.
A variety of powerful cross-coupling reactions are expected to proceed efficiently at the C3 position:
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. youtube.comnih.govnih.gov
Heck Reaction: Involves the coupling of the aryl iodide with an alkene to generate a new, more substituted alkene, providing a powerful method for C-C bond formation. nih.govnih.gov
Sonogashira Coupling: A reaction between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield a substituted alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org
Other Notable Couplings: The C-I bond is also an excellent handle for other transformations, including Stille coupling (with organostannanes), Negishi coupling (with organozinc reagents), and Buchwald-Hartwig amination (for C-N bond formation).
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C(aryl)-C(aryl/vinyl) | Pd(PPh₃)₄, Na₂CO₃ |
| Heck | Alkene (e.g., Styrene) | C(aryl)-C(vinyl) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N |
| Sonogashira | Terminal Alkyne | C(aryl)-C(alkynyl) | PdCl₂(PPh₃)₂, CuI, Et₃N |
| Buchwald-Hartwig | Amine (e.g., R₂NH) | C(aryl)-N | Pd₂(dba)₃, BINAP, NaOᵗBu |
| Stille | Organostannane (e.g., R-SnBu₃) | C(aryl)-C(R) | Pd(PPh₃)₄ |
Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Negishi, Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon bonds, and aryl iodides are highly effective substrates for these transformations. This compound, with its reactive C-I bond, is an excellent candidate for participating in Negishi, Suzuki, and Sonogashira couplings. wikipedia.orgorganic-chemistry.orglibretexts.org The electron-donating nature of the alkoxy groups enhances the electron density of the aromatic ring, which can facilitate the initial oxidative addition step in the catalytic cycle. libretexts.org
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. wikipedia.orgorganic-chemistry.org The versatility of the Negishi coupling allows for the formation of bonds between sp², sp³, and sp carbon atoms. wikipedia.org For a sterically hindered and electron-rich substrate like this compound, a catalyst system employing a bulky, electron-rich phosphine (B1218219) ligand such as SPhos or RuPhos would likely be effective in promoting high yields. nih.gov
Suzuki Coupling: The Suzuki reaction, which couples an organoboron compound with an organic halide, is widely used due to the stability and low toxicity of the boron reagents. researchgate.net The reaction of this compound with an arylboronic acid would be expected to proceed efficiently, given the high reactivity of aryl iodides in this coupling. The presence of multiple substituents on the benzene ring necessitates careful optimization of reaction conditions to achieve high conversion. researchgate.netnih.gov
Sonogashira Coupling: This coupling forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, utilizing a dual palladium and copper catalyst system. libretexts.orgwikipedia.org Studies on similarly structured 5-substituted-1,2,3-triiodobenzenes show that Sonogashira coupling occurs with high regioselectivity at the most sterically accessible C–I bond. nih.gov This suggests that this compound would readily couple with various terminal alkynes at the C-3 position. nih.gov
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions This interactive table provides examples of typical conditions for cross-coupling reactions involving substrates analogous to this compound.
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Plausible Product |
| Negishi | Phenylzinc chloride | Pd₂(dba)₃ / SPhos | - | THF | 70 | 3-Phenyl-1,4-dimethoxy-2-ethoxybenzene |
| Suzuki | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 3-(p-Tolyl)-1,4-dimethoxy-2-ethoxybenzene |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | Cs₂CO₃ | Toluene | Room Temp | 3-(Phenylethynyl)-1,4-dimethoxy-2-ethoxybenzene |
Copper-Catalyzed Carbon-Heteroatom Bond Formation
Copper-catalyzed reactions, particularly Ullmann-type couplings, are effective for forming carbon-heteroatom bonds (C-N, C-O, C-S). Aryl iodides are the most reactive substrates for these transformations. The reaction of this compound with amines, alcohols, or thiols can provide access to a range of substituted aniline (B41778), ether, and thioether derivatives, respectively.
For sterically hindered substrates, the choice of ligand is critical to achieving good yields. nih.gov Ligands such as 1,10-phenanthroline (B135089) or specific N¹,N²-diaryl diamines can promote the coupling of ortho-substituted aryl iodides even with bulky amines or alcohols. nih.govorganic-chemistry.orgsci-hub.se An improved protocol for the etherification of aryl iodides, including those with electron-donating groups, utilizes a CuI/1,10-phenanthroline system with KF/Al₂O₃ as the base, which could be applicable to this compound. sci-hub.seresearchgate.net
Table 2: Representative Copper-Catalyzed Carbon-Heteroatom Coupling This interactive table illustrates typical conditions for Ullmann-type reactions with substrates similar to this compound.
| Reaction Type | Nucleophile | Catalyst System | Base | Solvent | Temperature (°C) | Plausible Product |
| C-N Coupling | Piperidine | CuI / Diamine Ligand | K₃PO₄ | Toluene | 110 | 1-(3,6-Dimethoxy-2-ethoxyphenyl)piperidine |
| C-O Coupling | Phenol | CuI / 1,10-Phenanthroline | KF/Al₂O₃ | Dioxane | 110 | 3-Phenoxy-1,4-dimethoxy-2-ethoxybenzene |
Mechanistic Investigations of Catalytic Cycles in Cross-Coupling
The catalytic cycle of palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.org For this compound, the electronic and steric features of the molecule significantly influence each step.
Oxidative Addition: This is often the rate-determining step. The C-I bond is the most reactive among aryl halides (C-I > C-Br > C-Cl) for oxidative addition to a Pd(0) center. libretexts.org The electron-rich nature of the polyalkoxy-substituted ring in this compound increases the electron density on the palladium center in the transition state, which can accelerate this step. libretexts.orgresearchgate.net Computational studies suggest that for aryl halides, a three-centered concerted mechanism is the most favorable pathway for oxidative addition. chemrxiv.org
Transmetalation: In this step, the organic group from the organometallic reagent (e.g., organozinc or organoboron) is transferred to the palladium center. The rate of this step can be influenced by the choice of base (in Suzuki coupling) and the nature of the ligands on the palladium.
Reductive Elimination: This final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. The rate of reductive elimination can be affected by the electronic properties of the aryl group. For C-C bond formation, electron-withdrawing groups on the aryl ring typically accelerate reductive elimination. berkeley.edu However, for C-N and C-O bond formation, studies have shown that electron-donating groups on the aryl ligand can lead to faster reductive elimination, which would be relevant for the subject compound. nih.govnih.gov The steric bulk from the ortho-ethoxy group and adjacent methoxy group may influence the geometry of the arylpalladium(II) intermediate, potentially affecting the rate of this final step.
Oxidation and Reduction Chemistry of this compound
The alkoxy groups and the iodo substituent on the benzene ring are potential sites for oxidative and reductive transformations.
Selective Oxidation of Alkoxy Groups
The selective oxidation of one alkoxy group on a polyalkoxybenzene ring is a challenging transformation. Standard chemical oxidants often lead to complex mixtures or ring cleavage. However, enzymatic systems have shown promise for such selective transformations. For instance, extracellular fungal peroxygenases can catalyze the H₂O₂-dependent cleavage of ethers. nih.gov Studies on model compounds like methyl 3,4-dimethoxybenzyl ether have shown selective oxidation of one methoxy group to produce 3,4-dimethoxybenzaldehyde. nih.gov This suggests a potential pathway for the selective oxidation of one of the methoxy groups or the ethoxy group of this compound to a corresponding carbonyl compound under specific biocatalytic conditions. The mechanism is believed to involve hydrogen abstraction and oxygen rebound to form a hemiacetal, which then hydrolyzes. nih.gov
Reductive Dehalogenation Pathways
The carbon-iodine bond is the weakest of the carbon-halogen bonds and is susceptible to cleavage under reductive conditions. Reductive dehalogenation, or hydrodeiodination, of this compound to yield 1,4-dimethoxy-2-ethoxybenzene can be achieved through several methods.
Catalytic Hydrogenation: A common and efficient method involves transition metal-catalyzed hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, formic acid, or sodium formate) in a suitable solvent typically results in clean and high-yielding reduction of the aryl-iodine bond. nih.gov
Photochemical Reduction: Aryl iodides can also be reduced under photochemical conditions. Irradiation with UV light in the presence of a hydrogen donor can induce homolytic cleavage of the C-I bond, leading to a dehalogenated product. mdpi.com
Radical Reactions and Photochemical Transformations
The C-I bond in this compound is susceptible to homolytic cleavage, making it a precursor for aryl radical generation under photochemical or radical-inducing conditions. worktribe.comnih.gov Upon UVA irradiation, particularly in the presence of a base and a hydrogen donor like methanol (B129727), aryl halides undergo dehalogenation via a radical chain reaction. worktribe.comnih.govacs.org
The process is initiated by the cleavage of the weak C-I bond to form a 1,4-dimethoxy-2-ethoxy-3-phenyl radical. This highly reactive intermediate then abstracts a hydrogen atom from a donor molecule (e.g., the solvent) to yield the final dehalogenated product, 1,4-dimethoxy-2-ethoxybenzene. This photochemical pathway offers a metal-free alternative for dehalogenation under mild conditions. worktribe.comnih.gov The generated aryl radical could, in principle, be trapped by other radical acceptors to form new C-C or C-heteroatom bonds, though this would compete with the dehalogenation pathway.
Photoinitiated Processes
Photoinitiated processes of iodoaromatic compounds, such as this compound, are anticipated to primarily involve the homolytic cleavage of the carbon-iodine (C-I) bond upon absorption of ultraviolet light. The energy from the photons can exceed the bond dissociation energy of the relatively weak C-I bond, leading to the formation of an aryl radical and an iodine radical.
This primary photochemical event would likely initiate a series of subsequent reactions, the nature of which would depend on the surrounding chemical environment (e.g., solvent, presence of radical scavengers, or other reactive species). Potential subsequent pathways could include:
Hydrogen Abstraction: The newly formed aryl radical could abstract a hydrogen atom from a solvent molecule or another hydrogen donor, leading to the formation of 1,4-dimethoxy-2-ethoxybenzene.
Radical-Radical Coupling: The aryl radical could couple with other radicals present in the system, leading to the formation of various dimeric or other coupled products.
Reaction with Oxygen: In the presence of molecular oxygen, the aryl radical could react to form a peroxyl radical, which could then undergo further reactions to yield oxidized products.
It is important to emphasize that without experimental data, the quantum yields, specific product distributions, and the influence of the methoxy and ethoxy substituents on the photolytic behavior of this compound remain speculative.
Single Electron Transfer Mechanisms
Single Electron Transfer (SET) mechanisms are plausible for this compound, given the presence of the electron-rich polyalkoxy-substituted benzene ring and the iodine substituent. The likelihood and nature of SET processes would be highly dependent on the presence of suitable electron donors or acceptors.
Oxidative SET: In the presence of a potent electron acceptor and potentially under photolytic or electrochemical conditions, this compound could undergo a single electron oxidation to form a radical cation. The stability and subsequent reactivity of this radical cation would be influenced by the electron-donating nature of the alkoxy groups. Research on analogous compounds like 1,2-diiodo-4,5-dimethoxybenzene (B11539) has shown that such radical cations can be generated and isolated. The fate of such a radical cation could involve:
Deprotonation: Loss of a proton from one of the alkoxy groups or the aromatic ring.
Nucleophilic Attack: Reaction with a nucleophile present in the reaction medium.
Dimerization: Coupling with another radical cation or a neutral molecule.
Reductive SET: Conversely, in the presence of a strong electron donor (such as an alkali metal or a reducing agent), this compound could accept an electron to form a radical anion. This radical anion would be expected to be highly unstable and likely undergo rapid fragmentation, cleaving the carbon-iodine bond to produce an aryl radical and an iodide anion. This pathway is a common feature in the reactions of aryl halides with reducing agents.
Detailed electrochemical data, such as the oxidation and reduction potentials for this compound, would be necessary to quantitatively assess the feasibility of these SET processes. Such data is not currently available in the reviewed literature.
Due to the lack of specific research on this compound, no data tables with detailed research findings can be provided. The information presented is based on established principles of organic reactivity for structurally related compounds.
Advanced Spectroscopic and Structural Characterization of 1,4 Dimethoxy 2 Ethoxy 3 Iodobenzene
X-ray Crystallography for Solid-State Structural DeterminationNo crystal structure has been deposited in crystallographic databases for 1,4-Dimethoxy-2-ethoxy-3-iodobenzene. Consequently, analysis of its bond lengths, angles, dihedral angles, intermolecular interactions, and crystal packing motifs cannot be performed.
Without primary experimental data, a scientifically rigorous and accurate article conforming to the provided outline cannot be constructed.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting
The IR and Raman spectra of this compound are expected to exhibit distinct bands corresponding to the vibrations of its constituent parts: the substituted benzene (B151609) ring, the methoxy (B1213986) and ethoxy groups, and the carbon-iodine bond.
Aromatic C-H Stretching: Vibrations associated with the aromatic C-H bonds of the benzene ring typically appear in the 3100-3000 cm⁻¹ region.
Aliphatic C-H Stretching: The methyl (CH₃) and ethyl (CH₂CH₃) groups give rise to characteristic stretching vibrations in the 3000-2850 cm⁻¹ range.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring are expected to produce several bands in the 1600-1450 cm⁻¹ region.
C-O Ether Stretching: The aryl-alkyl ether linkages (Ar-O-CH₃ and Ar-O-CH₂-) will show strong, characteristic C-O stretching bands. These are typically found in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.
C-I Stretching: The carbon-iodine bond vibration is expected in the far-infrared region, typically between 600 and 500 cm⁻¹. This peak is a key indicator of the iodine substitution on the aromatic ring.
Table 1: Predicted Vibrational Frequencies for this compound This interactive table summarizes the expected key vibrational modes and their typical frequency ranges based on the compound's functional groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | -OCH₃, -OCH₂CH₃ | 3000 - 2850 | IR, Raman |
| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | IR, Raman |
| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | 1275 - 1200 | IR (Strong) |
| Symmetric C-O-C Stretch | Aryl-Alkyl Ether | 1075 - 1020 | IR (Strong) |
| C-I Stretch | Aryl-Iodide | 600 - 500 | IR, Raman |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental formula of this compound. By measuring the mass with very high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For the target molecule, HRMS would be used to confirm its exact mass, validating the presence of carbon, hydrogen, iodine, and oxygen in the correct proportions.
Table 2: HRMS Data for this compound This table details the calculated exact mass for the molecular ion of the target compound.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃IO₂ |
| Theoretical Monoisotopic Mass | 291.9909 Da |
| Expected Ion | [M]⁺ or [M+H]⁺ |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of a selected precursor ion (e.g., the molecular ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, predictable fragmentation pathways would involve the cleavage of the ether bonds and the loss of the iodine atom.
Plausible Fragmentation Pathways:
Loss of a Methyl Radical: Cleavage of a methoxy group to lose a methyl radical (•CH₃), resulting in a significant fragment ion.
Loss of an Ethyl Radical: Cleavage of the ethoxy group to lose an ethyl radical (•CH₂CH₃).
Loss of Iodine: Cleavage of the C-I bond to lose an iodine atom (•I), which is a common fragmentation for iodoaromatic compounds. nih.gov
Sequential Losses: Subsequent losses, such as the loss of carbon monoxide (CO) from the resulting phenolic structures, can also be observed.
Table 3: Predicted MS/MS Fragments of this compound This interactive table outlines the potential fragment ions and their corresponding mass-to-charge ratios (m/z) that would be observed in an MS/MS experiment.
| Precursor Ion (m/z) | Neutral Loss | Proposed Fragment Ion (m/z) | Fragment Structure |
|---|---|---|---|
| 292.0 | •CH₃ (15 Da) | 277.0 | [M-CH₃]⁺ |
| 292.0 | •C₂H₅ (29 Da) | 263.0 | [M-C₂H₅]⁺ |
| 292.0 | •I (127 Da) | 165.0 | [M-I]⁺ |
| 277.0 | CO (28 Da) | 249.0 | [M-CH₃-CO]⁺ |
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, or byproducts, thereby allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method would be most suitable, where the compound is separated on a non-polar stationary phase with a polar mobile phase. Purity is determined by integrating the peak area of the target compound relative to the total area of all detected peaks. A typical method would involve a C18 column and a gradient elution using a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. nih.gov
Table 4: Representative HPLC Method Parameters This table provides a typical set of parameters for an HPLC analysis to assess the purity of this compound.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Methanol and Water |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for purity assessment, provided the compound is thermally stable and sufficiently volatile. The compound is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. A flame ionization detector (FID) provides a response proportional to the mass of the carbon-containing analyte, making it excellent for purity calculations. Coupling GC with a mass spectrometer (GC-MS) allows for the identification of impurities by providing mass spectra for each separated peak. The use of GC has been noted for related compounds like 1,4-dimethoxybenzene (B90301). nist.gov
Table 5: Representative GC Method Parameters This table outlines typical conditions for a GC analysis of this compound.
| Parameter | Condition |
|---|---|
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C hold 2 min, ramp 10 °C/min to 280 °C, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temp | 300 °C |
Computational and Theoretical Chemistry Studies of 1,4 Dimethoxy 2 Ethoxy 3 Iodobenzene
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of 1,4-Dimethoxy-2-ethoxy-3-iodobenzene at the atomic level.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to predict the ground-state geometry and electronic properties of molecules. nih.gov For this compound, a common approach involves using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to perform geometry optimization. dergipark.org.trnih.gov This process systematically adjusts the positions of the atoms to find the minimum energy conformation, which corresponds to the most stable three-dimensional structure of the molecule.
The optimization process yields key geometrical parameters, including bond lengths, bond angles, and dihedral angles. For this compound, the calculations would reveal the precise orientation of the methoxy (B1213986), ethoxy, and iodo substituents relative to the benzene (B151609) ring. The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be determined, highlighting regions of the molecule that are electron-rich or electron-poor.
Interactive Table: Predicted Geometrical Parameters for this compound
Note: The following data is illustrative and based on typical values from DFT calculations on similar substituted benzene molecules.
| Parameter | Atom 1 | Atom 2 | Predicted Value |
| Bond Length | C1 | C2 | 1.40 Å |
| Bond Length | C3 | I | 2.10 Å |
| Bond Length | C4 | O(methoxy) | 1.36 Å |
| Bond Angle | C2 | C3 | C4 |
| Bond Angle | C3 | C2 | O(ethoxy) |
| Dihedral Angle | C1 | C2 | O(ethoxy) |
HOMO-LUMO Analysis and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory provides critical insights into the chemical reactivity and electronic transitions of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.tr A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. For this compound, the electron-donating nature of the alkoxy groups and the presence of the iodine atom would influence the energies of these frontier orbitals. DFT calculations can precisely determine these energy levels and visualize the spatial distribution of the HOMO and LUMO across the molecule.
Interactive Table: Calculated Frontier Molecular Orbital Energies
Note: The values presented are representative for polyalkoxybenzenes and serve as an illustrative example.
| Parameter | Energy (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap | 4.90 |
Calculation of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data
Computational methods are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for structural validation.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. mdpi.com By calculating the magnetic shielding tensors for each nucleus in this compound, theoretical chemical shifts can be obtained and correlated with experimental spectra to aid in signal assignment. mdpi.com
IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These calculations predict the positions of absorption bands in the infrared spectrum, which correspond to specific molecular vibrations (e.g., C-H stretching, C=C ring stretching, C-O stretching). Comparing the computed spectrum with the experimental FT-IR spectrum helps in the detailed assignment of vibrational modes.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum (UV-Vis) by calculating the energies of vertical electronic excitations from the ground state to various excited states. joaquinbarroso.com This provides information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as π→π* transitions within the benzene ring.
Interactive Table: Predicted Spectroscopic Data for this compound
Note: This data is hypothetical and for illustrative purposes.
| Spectrum | Parameter | Predicted Value |
| ¹³C NMR | C-I | 95 ppm |
| ¹H NMR | O-CH₂-CH₃ | 4.1 ppm |
| IR | C-O Stretch | 1250 cm⁻¹ |
| UV-Vis | λmax | 285 nm |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility and interactions with its environment.
Conformational Analysis and Flexibility Studies
The presence of rotatable bonds, particularly in the ethoxy and methoxy groups, means that this compound can adopt multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for rotation around these bonds. This can be achieved by systematically rotating the dihedral angles of the substituent groups and calculating the potential energy at each step using quantum chemical methods. researchgate.net Molecular dynamics simulations can further explore the conformational space by simulating the molecule's motion at a given temperature, revealing the preferred orientations and the flexibility of the substituents. nanobioletters.com
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Versatile Synthetic Intermediate
The strategic placement of substituents on the benzene (B151609) ring of 1,4-dimethoxy-2-ethoxy-3-iodobenzene makes it a bespoke precursor for intricate target molecules. The electron-rich nature of the ring, influenced by the alkoxy groups, can modulate the reactivity of the C-I bond, making it amenable to a variety of synthetic manipulations.
Precursor for Complex Organic Molecules
The utility of substituted iodobenzenes as precursors for complex organic molecules is well-established. The carbon-iodine bond is a key functional group for introducing molecular complexity through reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. These palladium-catalyzed cross-coupling reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of elaborate molecular frameworks from simpler starting materials. In this context, this compound can serve as a scaffold, with the iodine atom acting as a handle for the attachment of various organic fragments.
Building Block for Pharmaceutical and Agrochemical Intermediates (Synthetic Design Focus)
The design of novel pharmaceutical and agrochemical agents often relies on the synthesis of molecules with precise three-dimensional structures and substitution patterns. The highly functionalized nature of this compound makes it an attractive starting point for the synthesis of intermediates in these fields. For example, the core structure could be elaborated through a sequence of reactions, beginning with a cross-coupling at the iodine position, to build up the carbon skeleton of a biologically active molecule. The methoxy (B1213986) and ethoxy groups can influence the pharmacokinetic properties of the final compound, such as its solubility and metabolic stability, and may also play a role in its binding to biological targets.
Integration into Multi-Step Synthetic Sequences
In the context of a multi-step synthesis, the order of reactions is critical to achieving the desired outcome. The reactivity of the C-I bond in this compound allows for its early or late-stage functionalization. For instance, the iodine could be replaced with another group via a coupling reaction early in the synthesis, followed by modification of the alkoxy groups. Alternatively, the core structure could be built up through reactions at other positions, with the iodine being retained for a final, key bond-forming step. This flexibility in synthetic strategy is a hallmark of versatile building blocks.
Contributions to Materials Science
The electronic properties of this compound, stemming from its electron-rich aromatic ring, suggest its potential utility in the development of novel organic materials with interesting optical and electronic properties.
Incorporation into Polymer Architectures (e.g., conjugated polymers)
Conjugated polymers, characterized by their alternating single and double bonds, are a class of materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of these polymers often involves the polymerization of functionalized aromatic monomers. Through reactions like Sonogashira or Suzuki polycondensation, this compound could be incorporated as a monomeric unit into a polymer chain. The electron-donating alkoxy groups would be expected to influence the electronic band gap of the resulting polymer, thereby tuning its optical and electrical properties.
Functionalization for Nanomaterial Synthesis
The surface functionalization of nanomaterials is a key area of research, as it allows for the tailoring of their properties for specific applications. Organic molecules can be attached to the surface of nanoparticles to improve their stability, solubility, or to introduce new functionalities. The reactive C-I bond of this compound provides a potential anchor point for the attachment of this molecule to the surface of nanomaterials. This could be achieved through various chemical strategies, leading to hybrid materials with a combination of the properties of the inorganic nanoparticle core and the organic shell.
Exploration of Photochromic Properties (Analogy to related systems)
While direct studies on the photochromic properties of this compound are not extensively documented, its structural characteristics suggest potential as a precursor or component in photochromic systems by analogy to related molecular structures. Photochromic compounds can reversibly change their chemical structure and, consequently, their absorption spectra upon irradiation with light. researchgate.net This behavior is central to the development of optical memory devices and smart materials.
Many advanced photochromic systems are built from aromatic cores functionalized with specific groups that facilitate photoisomerization. researchgate.net For instance, diarylethenes and azobenzenes are well-known classes of photochromic molecules. The this compound molecule possesses an electron-rich aromatic ring due to its three alkoxy substituents. This electronic profile can be advantageous in the design of larger, conjugated photochromic systems. The electron-donating nature of these groups can be used to tune the electronic energy levels of a larger chromophore, thereby influencing the wavelengths required for photo-switching and the stability of the different isomeric states.
Furthermore, the iodine substituent provides a reactive site for further chemical modification, such as cross-coupling reactions, allowing this benzene derivative to be incorporated as a building block into more complex molecular architectures designed for photochromic applications.
Applications in Catalyst and Reagent Development
The presence of an iodine atom on a versatile aromatic scaffold makes this compound a valuable compound in the development of new catalysts and reagents.
Role in Organocatalysis or Ligand Design
Iodoarenes, particularly those bearing electron-donating groups, are well-established precursors for hypervalent iodine compounds, which can act as powerful organocatalysts. researchgate.net The oxidation of the iodine atom in this compound would lead to iodine(III) or iodine(V) species. These hypervalent iodine compounds can catalyze a variety of oxidative transformations. researchgate.netthieme-connect.de The alkoxy groups present on the benzene ring can enhance the solubility and modify the reactivity of these catalysts. thieme-connect.de For example, modified o-Iodoxybenzoic acid (IBX) catalysts, which are rendered more soluble by substituents on the aromatic ring, have shown improved performance in oxidation reactions. thieme-connect.de
In the context of ligand design for metal-based catalysis, this compound offers several potential coordination features:
The oxygen atoms of the methoxy and ethoxy groups can act as Lewis basic donor sites to coordinate with metal centers.
The electron-rich aromatic ring itself could potentially engage in η6-coordination with transition metals.
The iodine atom can participate in halogen bonding, a directional non-covalent interaction that can be exploited in catalyst design to control substrate orientation and reaction stereoselectivity.
Reagent for Specific Organic Transformations
As a reagent, this compound serves primarily as a precursor to hypervalent iodine reagents and as a substrate in cross-coupling reactions.
Precursor to Hypervalent Iodine Reagents: This compound can be readily oxidized to form hypervalent iodine(III) reagents, such as a substituted (diacetoxyiodo)benzene (B116549) (DIB) analogue, or iodine(V) reagents like a substituted IBX. arkat-usa.org These reagents are prized in organic synthesis for their mild reaction conditions and high selectivity in a wide range of oxidative transformations. arkat-usa.orgresearchgate.net
| Transformation Type | Reagent Class | Example Reaction |
| Oxidation | Iodine(V) (e.g., IBX derivative) | Conversion of alcohols to aldehydes or ketones. baranlab.org |
| Oxidative Cyclization | Iodine(III) (e.g., DIB derivative) | Synthesis of functionalized cyclopropanes from Michael adducts. organic-chemistry.orgresearchgate.net |
| Acetoxylation | Iodine(III) (e.g., DIB derivative) | Introduction of acetate (B1210297) groups into organic molecules. researchgate.net |
Substrate in Cross-Coupling Reactions: The carbon-iodine bond is relatively weak and highly reactive, making aryl iodides excellent substrates for various transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex molecular targets. acs.org this compound can be used to introduce the dimethoxy-ethoxy-phenyl motif into larger molecules.
Supramolecular Chemistry and Metal-Organic Framework (MOF) Design
The specific arrangement of functional groups on this compound makes it an interesting candidate for studies in supramolecular chemistry and as a building block for crystalline materials.
Self-Assembly Studies
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. This compound possesses multiple functionalities capable of directing such processes.
Halogen Bonding: The iodine atom can act as a potent halogen bond donor, forming directional interactions with Lewis basic atoms (e.g., oxygen, nitrogen) in neighboring molecules. This interaction is increasingly used to control the architecture of molecular crystals.
Hydrogen Bonding: While the molecule has no hydrogen bond donors, the oxygen atoms of the three alkoxy groups are effective hydrogen bond acceptors, capable of interacting with suitable donor molecules.
π-π Stacking: The aromatic ring can participate in π-π stacking interactions, further stabilizing the resulting supramolecular assemblies.
The interplay of these interactions can guide the assembly of this molecule into predictable one-, two-, or three-dimensional networks. Studies on similar systems have shown that iodine can effectively modulate the self-assembly structure of organic molecules on surfaces. tju.edu.cn
| Interaction Type | Participating Group(s) | Role in Self-Assembly |
| Halogen Bonding | Iodine atom | Directional control of crystal packing |
| Hydrogen Bonding | Oxygen atoms of alkoxy groups | Formation of hydrogen-bonded networks |
| π-π Stacking | Benzene ring | Stabilization of layered structures |
Coordination Chemistry with Metal Centers
In the design of coordination polymers and Metal-Organic Frameworks (MOFs), this compound can be envisioned as a precursor to a multitopic linker. To be used in MOF synthesis, the molecule would typically first be functionalized with coordinating groups, such as carboxylic or pyridyl groups. The resulting ligand would then be reacted with metal ions or clusters to form an extended framework. bham.ac.uk
The core of the linker, derived from this compound, would impart specific properties to the resulting MOF. The alkoxy and iodo groups would decorate the pores of the framework, influencing its chemical environment, porosity, and affinity for guest molecules. researchgate.net The coordination possibilities include direct chelation of the alkoxy oxygen atoms to metal centers or the formation of η6-arene-metal bonds, analogous to the coordination observed in other functionalized aromatic systems. researchgate.netmdpi.com Such functionalized pores are crucial for applications in gas storage, separation, and catalysis. bham.ac.ukresearchgate.net
Mechanistic Studies of Biological Interactions Molecular Level
Investigation of Molecular Target Interactions
The primary molecular targets identified for this class of compounds are the sigma-1 (σ1) and sigma-2 (σ2) receptors. These receptors are unique proteins, with the σ1 receptor being a chaperone protein at the endoplasmic reticulum and the σ2 receptor now identified as TMEM97. nih.govnih.gov The interaction with these receptors is a key determinant of the biological activity of these ligands.
Current research on N-substituted dimethoxy-iodobenzamide analogs has predominantly focused on their interactions with receptors rather than direct enzyme modulation. The primary mechanism of action for these compounds is not characterized by the direct inhibition or activation of enzymatic pathways. Instead, their effects are believed to be downstream consequences of their binding to sigma receptors, which can in turn influence various cellular signaling cascades.
Extensive in vitro binding assays have been conducted to characterize the affinity and selectivity of these compounds for sigma receptors. These studies typically utilize radioligand displacement assays with tritium-labeled ligands such as ³H-pentazocine for σ1 receptors and [³H]1,3-di(2-tolyl)guanidine ([³H]DTG) for σ2 receptors. nih.gov
For instance, the analog N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[18F]-fluoroethoxy)-5-iodo-3-methoxybenzamide, referred to as [¹⁸F]3f, has demonstrated high affinity and selectivity for the σ2 receptor. In competitive binding studies using rat liver membrane homogenates, this compound exhibited a high affinity for the σ2 receptor, with a dissociation constant (Kd) in the nanomolar range, and significantly lower affinity for the σ1 receptor. nih.gov This selectivity is a critical aspect of its potential as a therapeutic or imaging agent.
Another analog, N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1), has also been shown to be a high-affinity ligand for the σ2 receptor, with a Kd of 0.66 nM in rat liver homogenates. nih.gov
| Compound | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Selectivity (σ1/σ2) |
|---|---|---|---|
| Analog [¹⁸F]3f | 2150 | 0.26 | 8190 |
| Analog [¹⁸F]3c | 330 | 6.95 | 48 |
| RHM-1 | Not Reported | 0.66 (Kd) | Not Reported |
Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Design
SAR studies have been instrumental in optimizing the affinity and selectivity of these ligands for the σ2 receptor. These studies involve the systematic modification of different parts of the molecule and assessing the impact on biological activity.
The general structure of these sigma receptor ligands consists of a substituted benzamide (B126) group connected via a linker to a bulky amine moiety, such as a 6,7-dimethoxy-tetrahydroisoquinoline group. Researchers have synthesized a variety of analogs by modifying each of these components to probe the structural requirements for high-affinity binding.
Modifications have included:
Alterations to the benzamide substituent: The nature and position of substituents on the benzamide ring have been varied. For example, comparing an iodo substituent to a methyl group at the 5-position has been shown to influence affinity and selectivity. nih.gov
Changes in the linker length: The length of the alkyl chain connecting the benzamide and the amine has been shown to be a critical determinant of affinity. For example, the butyl linker in RHM-1 conferred a 30-fold higher affinity for the σ2 receptor compared to the ethyl linker in its analog, RHM-2. nih.gov
Modifications of the amine group: While the 6,7-dimethoxy-tetrahydroisoquinoline moiety is common, other bulky amines have also been explored.
The collective findings from these SAR studies have established several key principles for the design of high-affinity σ2 receptor ligands:
A substituted benzamide core is a favorable scaffold for σ2 receptor binding.
The presence of a halogen, such as iodine, at the 5-position of the benzamide ring is often associated with high affinity.
An optimal linker length, typically a butyl chain, is crucial for positioning the pharmacophoric elements correctly within the receptor's binding site.
A bulky, lipophilic amine group, such as the 6,7-dimethoxy-tetrahydroisoquinoline, is essential for high-affinity interaction.
These structural features collectively contribute to the molecule's ability to fit into the binding pocket of the σ2 receptor and establish favorable interactions, leading to high-affinity binding.
Biochemical Pathway Analysis
The binding of these ligands to sigma receptors can trigger a cascade of downstream cellular events. While the precise signaling pathways are still under active investigation, several have been implicated. Sigma-2 receptor ligands are known to influence cellular proliferation and can induce apoptosis in cancer cells. researchgate.net
The σ2 receptor/TMEM97 is known to play a role in cholesterol homeostasis and lipid metabolism by interacting with proteins such as the low-density lipoprotein receptor (LDLR). nih.govresearchgate.net The modulation of these pathways by σ2 receptor ligands could be a key aspect of their biological effects. For instance, the cytotoxic effects of some σ2 receptor ligands in cancer cells may be linked to the disruption of lipid metabolism and cholesterol transport, which are critical for rapidly dividing cells. researchgate.net Furthermore, σ2 receptor ligands have been shown to affect intracellular calcium levels and signaling. researchgate.net
Mechanistic Insights into the Biological Activities of 1,4-Dimethoxy-2-ethoxy-3-iodobenzene Remain to Be Elucidated
Extensive literature reviews and database searches have revealed a significant gap in the scientific understanding of the biological interactions of the chemical compound this compound. At present, there is no available research detailing its effects at the molecular level, its interactions with specific cellular components, or the molecular pathways it may influence.
The absence of published data on the mechanistic studies of this particular compound prevents a detailed discussion on its biological profile. Scientific inquiry into how a compound interacts with living systems typically involves a variety of in vitro and in vivo studies. These investigations are crucial for identifying cellular targets, understanding mechanisms of action, and elucidating any potential therapeutic or toxicological effects.
For this compound, such studies appear not to have been conducted or, if they have, the results are not currently in the public domain. Therefore, a scientifically accurate and evidence-based account of its interaction with specific cellular components or its impact on molecular pathways cannot be provided.
Future research would be necessary to explore the biological activities of this compound. Such studies would need to investigate its potential to bind to proteins, nucleic acids, or other cellular macromolecules. Furthermore, researchers would need to explore its effects on various signaling pathways, metabolic processes, and other cellular functions to build a comprehensive understanding of its biological role.
Until such research is undertaken and published, the molecular-level biological interactions of this compound remain an uncharacterized area of chemical biology.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Findings
Currently, the primary documented role of 1,4-Dimethoxy-2-ethoxy-3-iodobenzene is as a synthesized intermediate. Its utility is highlighted in the patent literature, specifically in the synthesis of substituted 2,5-di-(hetero)aryl-1,4-dialkoxybenzene derivatives. These resulting compounds are designed for application in organic electronic devices, suggesting that this compound is a potentially valuable building block in the field of materials science. The key finding, therefore, is its identification as a viable precursor for more complex molecules with specialized electronic properties. Beyond this, detailed characterization and broader academic contributions are yet to be published.
Unresolved Research Questions and Challenges
The limited public information on this compound gives rise to numerous unresolved questions and challenges for the scientific community. A primary challenge is the lack of established, high-yield synthetic protocols that are both scalable and environmentally benign. The fundamental physicochemical properties, such as its electronic structure, reactivity, and spectroscopic characteristics, remain largely uncharacterized. Furthermore, its metabolic pathways and toxicological profile are entirely unknown, which is a significant hurdle for any potential broader applications. The stability and long-term storage conditions for this compound also require systematic investigation.
Prospective Areas for Future Investigation
The identification of this compound as a useful synthetic intermediate opens up several promising avenues for future research.
Future synthetic research could focus on developing more efficient and sustainable methods for producing this compound. Investigation into one-pot syntheses, catalysis by earth-abundant metals, and the use of greener solvents would be of particular interest. Applying the principles of green chemistry to minimize waste and energy consumption in its production will be crucial for its potential in industrial applications.
A thorough characterization of this compound using a suite of advanced spectroscopic techniques is a critical next step. Techniques such as single-crystal X-ray diffraction would provide definitive structural information. In-depth NMR and mass spectrometry studies would further confirm its structure and purity. Investigating its photophysical properties through UV-Vis and fluorescence spectroscopy could reveal potential applications in photochemistry or as an optical material component.
Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound. Density Functional Theory (DFT) and other quantum chemical methods could be employed to calculate its molecular geometry, electronic structure, and spectroscopic signatures. Such theoretical models would not only complement experimental findings but also guide the design of new functional molecules derived from this compound.
Building on its initial application as a precursor for materials in organic electronics, future research should explore its potential in other classes of functional materials. Its substituted benzene (B151609) core makes it an attractive candidate for incorporation into conjugated polymers, metal-organic frameworks (MOFs), and other advanced materials. The iodine substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse range of derivatives with tailored optical, electronic, or sensing properties.
Deeper Mechanistic Understanding of Molecular Interactions of this compound
A comprehensive review of available scientific literature reveals a significant gap in the specific research concerning the molecular interactions of this compound. While studies on structurally related iodinated and methoxy-substituted benzene derivatives exist, direct experimental or computational analyses focused on the precise mechanistic details of this compound are not present in the public domain.
Research into analogous compounds, such as 2-iodo-1,3-dimethoxybenzene, has provided insights into the types of non-covalent interactions that such molecules can participate in. For instance, studies on similar structures have highlighted the presence and significance of C—H···π and C—I···π interactions in their crystal packing and molecular conformations. These interactions, driven by the electron-rich aromatic system and the electrophilic region on the iodine atom (a phenomenon known as a σ-hole), are crucial in dictating the supramolecular architecture of these compounds.
However, without specific studies on this compound, any discussion of its molecular interactions would be speculative. The unique substitution pattern of two methoxy (B1213986) groups, one ethoxy group, and an iodine atom on the benzene ring would undoubtedly lead to a distinct electronic and steric environment. This environment would govern the nature and strength of its potential non-covalent interactions, including hydrogen bonding, halogen bonding, and van der Waals forces.
A deeper mechanistic understanding would require dedicated research employing techniques such as X-ray crystallography to determine its solid-state structure and identify key intermolecular contacts. Furthermore, computational modeling, including density functional theory (DFT) calculations and molecular dynamics simulations, would be invaluable in mapping the electrostatic potential surface, quantifying the strength of various interactions, and exploring the conformational landscape of the molecule.
Future research efforts are essential to elucidate the specific molecular interactions of this compound. Such studies would not only contribute to the fundamental understanding of this particular compound but also broaden the knowledge base of structure-property relationships in halogenated aromatic ethers.
Q & A
Q. What synthetic methodologies are effective for preparing 1,4-dimethoxy-2-ethoxy-3-iodobenzene?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. For example:
Methoxy and Ethoxy Group Introduction : Use nucleophilic aromatic substitution (NAS) or Friedel-Crafts alkylation with methoxy and ethoxy precursors under anhydrous conditions (e.g., AlCl₃ catalysis) .
Regioselective Iodination : Employ electrophilic iodination (e.g., I₂/HNO₃ or N-iodosuccinimide) guided by the directing effects of methoxy and ethoxy groups. The para-methoxy group strongly directs iodination to the ortho position .
- Key Considerations : Monitor reaction temperature (e.g., reflux at 80–100°C) and solvent choice (e.g., DMSO, DMF) to optimize yield and purity. Post-synthesis purification via recrystallization (water-ethanol mixtures) or column chromatography is recommended .
| Synthesis Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Methoxy/Ethoxy Substitution | NaH, DMSO, RX (R = Me, Et) | 60–75 | |
| Iodination | NIS, AcOH, RT | 50–65 |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign methoxy (δ ~3.3–3.8 ppm), ethoxy (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–4.1 ppm for OCH₂), and aromatic protons (split patterns due to substituent effects) .
- GC-MS/MS : Quantify trace impurities using solid-phase extraction (SPE) and GC-MS/MS with electron ionization (EI) mode. Detection limits <1 ppb are achievable with optimized ion transitions .
- FT-IR : Confirm ether (C-O-C, ~1100–1250 cm⁻¹) and aromatic C-I (~500–600 cm⁻¹) bonds .
Q. What safety protocols are critical when handling iodinated aromatic compounds?
- Methodological Answer :
- Engineering Controls : Use fume hoods, closed systems, and local exhaust ventilation to minimize inhalation/contact .
- PPE : Nitrile gloves, lab coats, and safety goggles. Add face shields during scale-up reactions .
- Waste Management : Neutralize iodine-containing waste with sodium thiosulfate before disposal .
Advanced Research Questions
Q. How can regioselectivity challenges in polysubstituted benzene derivatives be addressed during synthesis?
- Methodological Answer :
- Directing Group Strategy : Methoxy groups (strong para-directors) and ethoxy groups (moderate ortho/para-directors) influence iodination positions. Use steric hindrance (e.g., bulky substituents) to block undesired sites .
- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., ortho-iodination), while higher temperatures may shift to thermodynamic products .
- Validation : Computational modeling (DFT) predicts charge distribution and reactive sites. Compare with experimental HPLC-MS/MS fragmentation patterns .
Q. What analytical approaches resolve contradictions in stability studies under varying pH and temperature?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to pH 2–12 buffers at 40–80°C. Monitor degradation products via LC-QTOF-MS.
- Kinetic Analysis : Plot degradation rates (Arrhenius equation) to extrapolate shelf-life .
- Data Reconciliation : Use principal component analysis (PCA) to distinguish pH-dependent vs. thermally driven degradation pathways .
| Condition | Degradation Pathway | Major Byproduct | Half-Life (h) |
|---|---|---|---|
| pH 2, 60°C | Ether cleavage | Hydroquinone derivatives | 48 |
| pH 12, 60°C | Deiodination | Methoxy-ethoxybenzene | 24 |
Q. How does the electronic environment of the benzene ring influence cross-coupling reactivity?
- Methodological Answer :
- Suzuki-Miyaura Coupling : The electron-rich ring (due to methoxy/ethoxy groups) enhances oxidative addition of Pd catalysts. Optimize ligands (e.g., SPhos) and bases (K₂CO₃) for coupling with aryl boronic acids .
- DFT Calculations : Map HOMO/LUMO orbitals to predict sites for electrophilic/nucleophilic attacks. Correlate with experimental yields .
Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
